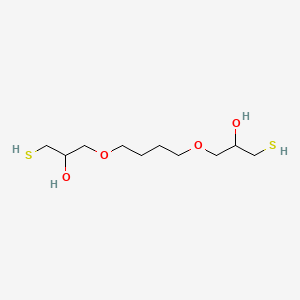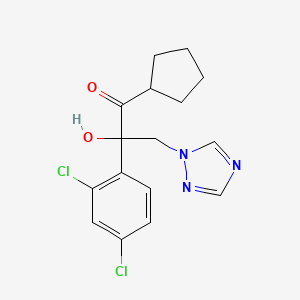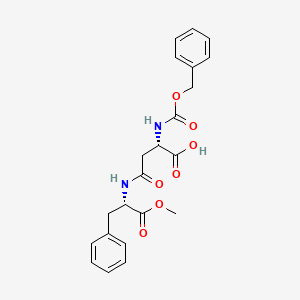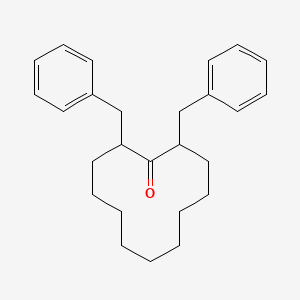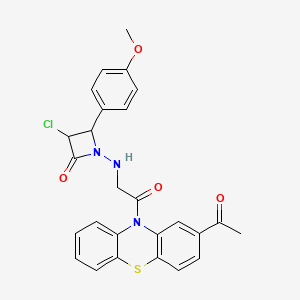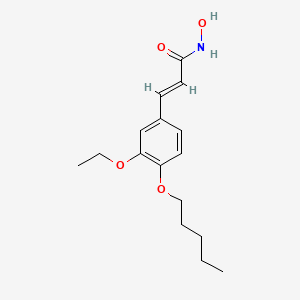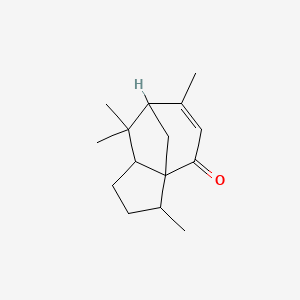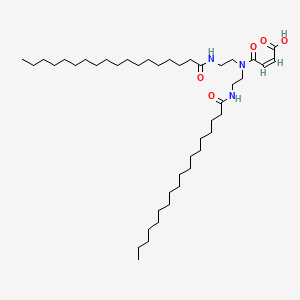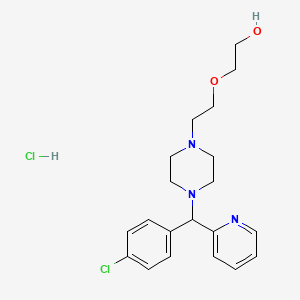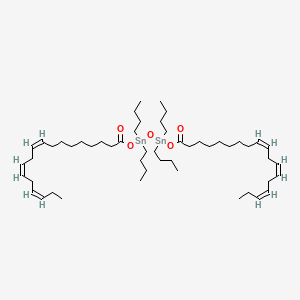
Isocyanotoisophthaloyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocyanotoisophthaloyl chloride is a chemical compound with the molecular formula C9H3Cl2NO3. It is known for its unique reactivity and is used in various industrial and scientific applications. This compound is particularly significant in the synthesis of advanced materials and polymers due to its functional groups.
准备方法
Synthetic Routes and Reaction Conditions: Isocyanotoisophthaloyl chloride can be synthesized using carbonyl chlorinating reagents such as triphosgene. The process involves the reaction of 5-amido-isophthalic acid with triphosgene in the presence of a composite catalyst. The intermediate formed, 5-chloride formylamine-isophthaloyl, is then refluxed to obtain the final product . The reaction conditions are optimized by using a reverse adding mode, a composite catalyst of triethylamine and imidazole, and a solvent combination of tetrahydrofuran and chlorobenzene .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and enhance safety.
化学反应分析
Types of Reactions: Isocyanotoisophthaloyl chloride undergoes various chemical reactions, including substitution, hydrolysis, and polymerization. It reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Hydrolysis: Occurs in the presence of water, leading to the formation of isophthalic acid derivatives.
Polymerization: Used in the synthesis of polyamide-urea membranes through interfacial polymerization.
Major Products: The major products formed from these reactions include substituted isophthaloyl derivatives, polyamide-urea membranes, and other advanced materials.
科学研究应用
Isocyanotoisophthaloyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a key monomer in the synthesis of antifouling polyamide-urea reverse osmosis membranes.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings and medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of isocyanotoisophthaloyl chloride involves its reactivity with nucleophiles. The compound’s isocyanate group reacts with amines to form urea linkages, while the acyl chloride groups can undergo substitution reactions. These reactions are crucial in the formation of polymers and other advanced materials .
相似化合物的比较
Isophthaloyl chloride: Shares structural similarities but lacks the isocyanate group.
Terephthaloyl chloride: Another related compound used in polymer synthesis.
Phthaloyl chloride: Similar in structure but with different reactivity due to the absence of the isocyanate group.
Uniqueness: Isocyanotoisophthaloyl chloride is unique due to its dual functional groups (isocyanate and acyl chloride), which provide versatile reactivity. This makes it particularly valuable in the synthesis of specialized polymers and materials.
属性
CAS 编号 |
109069-53-6 |
|---|---|
分子式 |
C9H3Cl2NO3 |
分子量 |
244.03 g/mol |
IUPAC 名称 |
5-isocyanatobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H3Cl2NO3/c10-8(14)5-1-6(9(11)15)3-7(2-5)12-4-13/h1-3H |
InChI 键 |
QYAMZFPPWQRILI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(=O)Cl)N=C=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


